N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-14-9-10-19-20(15(14)2)26-23(30-19)27(13-16-6-5-11-24-12-16)22(28)21-25-17-7-3-4-8-18(17)29-21/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMBBJYBMJMNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes two benzo[d]thiazole moieties and a pyridine group. The molecular formula is , with a molecular weight of approximately 378.45 g/mol. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving precursors such as 2-aminothiophenol and α-haloketones.
- Dimethylation : The introduction of dimethyl groups can be performed using methylating agents like methyl iodide.
- Pyridine Substituents : These are incorporated through nucleophilic substitution reactions to yield the final carboxamide structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study evaluating various benzothiazole derivatives demonstrated that certain compounds showed strong antiproliferative effects against cancer cell lines, indicating potential as chemotherapeutic agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been shown to possess activity against a variety of pathogens, including bacteria and fungi. For instance, related compounds have been evaluated for their effectiveness against resistant strains of bacteria, showing significant inhibition zones in agar diffusion assays .
Neuroprotective Effects
Some studies have reported neuroprotective effects associated with benzothiazole derivatives. In particular, compounds containing similar scaffolds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is critical in conditions like Alzheimer’s disease .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against various cancer cell lines using the MTT assay. Among the synthesized compounds, one derivative exhibited an IC50 value of 12 µM against breast cancer cells, indicating substantial anticancer activity .
Case Study 2: Antimicrobial Assessment
In another investigation, a related benzothiazole compound was tested for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL for S. aureus, highlighting the compound's potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | One methyl group on benzothiazole | Moderate anticancer activity |
| N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | No methyl groups on benzothiazole | Low antimicrobial activity |
The presence of two methyl groups in this compound enhances its steric and electronic properties compared to similar compounds, which may influence its biological activity positively.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antiviral Properties
Recent investigations into benzothiazole derivatives highlight their antiviral activity against several viruses, including H5N1 and SARS-CoV-2. The mechanism of action typically involves the inhibition of viral replication and interference with viral entry into host cells . This makes compounds like N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide promising candidates for further development as antiviral agents.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Mechanisms of Action
The biological activity of this compound can be attributed to its ability to interact with various biological targets. These include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation: It can act on cellular receptors that play crucial roles in signaling pathways related to inflammation and immune response.
Material Science Applications
Photonic Materials
The unique electronic properties of benzothiazole derivatives allow them to be utilized in the development of photonic materials. These materials can be employed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into these systems can enhance their efficiency and stability .
Case Studies
Case Study 1: Anticancer Research
In a study published by MDPI, researchers synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition, suggesting their potential as therapeutic agents .
Case Study 2: Antiviral Activity
A recent investigation assessed the antiviral efficacy of several benzothiazole derivatives against SARS-CoV-2. The study found that specific modifications to the benzothiazole core significantly enhanced antiviral activity, indicating that compounds like this compound could be optimized for better efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its benzo[d]thiazole core fused to a benzene ring, distinguishing it from thiazolo[4,5-b]pyridine derivatives (e.g., compounds 1–32 in ), which feature a pyridine-thiazole fusion. Key structural differences include:
- Core Heterocycles: Benzo[d]thiazole (benzene fused to thiazole) vs. thiazolo[4,5-b]pyridine (pyridine fused to thiazole).
- Substituents : The 4,5-dimethyl groups on the benzo[d]thiazole may reduce steric hindrance compared to bulkier substituents (e.g., arylidene or sulfanyl groups in compounds 17–22 and 11–14) .
Pharmacological Implications
- Bioactivity : Thiazolo[4,5-b]pyridine derivatives (e.g., compounds 1–32) exhibit antimicrobial and enzyme-inhibitory activities, likely due to heterocyclic interactions with biological targets. The benzo[d]thiazole core in the target compound may offer enhanced binding to hydrophobic enzyme pockets .
- Solubility : The pyridin-3-ylmethyl group could improve aqueous solubility relative to purely lipophilic derivatives (e.g., compound 16 with a thioxo-thiazolidine substituent) .
- Metabolic Stability : Methyl groups on the benzo[d]thiazole may slow oxidative metabolism compared to unsubstituted analogs .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
